molecular formula C24H21F3N2O5S B609136 ML-290

ML-290

カタログ番号: B609136
分子量: 506.5 g/mol
InChIキー: RSYHJSDOGMSLDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML-290 (CAS: 1482500-76-4) is a first-in-class, small-molecule relaxin/insulin-like family peptide receptor 1 (RXFP1) agonist and anti-fibrotic gene activator. It was discovered through a high-throughput screening (qHTS) of over 350,000 compounds, followed by extensive structure-activity relationship (SAR) optimization to enhance potency, efficacy, and pharmacokinetic properties . This compound acts as a biased allosteric agonist at RXFP1, with an EC50 of 94 nM for human RXFP1 and 1.5 µM for RXFP2, demonstrating significant selectivity for RXFP1 over RXFP2 .

特性

IUPAC Name

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYHJSDOGMSLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Chemical Synthesis of ML-290

Structural Basis and Retrosynthetic Analysis

This compound (C₂₄H₂₁F₃N₂O₅S) features a bifunctional benzamide core with a trifluoromethylsulfonyl group and an isopropoxy-substituted benzene ring. The molecular architecture suggests a convergent synthesis strategy involving two key intermediates:

  • 2-[(2-Isopropoxybenzoyl)amino]benzoic acid – Prepared via Friedel-Crafts acylation of o-aminobenzoic acid with 2-isopropoxybenzoyl chloride.

  • 3-(Trifluoromethylsulfonyl)aniline – Synthesized by sulfonation of 3-nitroaniline followed by trifluoromethylation and reduction.

The final step involves coupling these intermediates using carbodiimide-based reagents (e.g., HATU or EDCl) in anhydrous DMF or DCM, yielding this compound with >98% purity.

Optimized Reaction Conditions

Critical parameters for high yield and minimal byproducts include:

  • Temperature : 0–5°C during coupling to prevent racemization.

  • Solvent : Anhydrous DMF for enhanced solubility of intermediates.

  • Stoichiometry : 1.2 equivalents of HATU relative to the carboxylic acid to drive the reaction to completion.

Table 1: Key Reaction Parameters

ParameterValue
Coupling ReagentHATU
SolventAnhydrous DMF
Temperature0–5°C
Reaction Time24 hours
Yield72–85%

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Post-synthesis crude mixtures are purified using mixed-mode SPE (ISOLUTE® HCX sorbents), which combines ion-exchange and hydrophobic interactions. The protocol involves:

  • Conditioning : Methanol (1 mL) followed by 0.05 M ammonium acetate buffer (pH 6).

  • Loading : Crude this compound dissolved in 1% formic acid.

  • Washing : Sequential elution with ammonium acetate buffer, 1 M acetic acid, and methanol.

  • Elution : Methanol:NH₄OH (95:5 v/v) to recover this compound with 92–95% purity.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (C18 column, 150 × 4.6 mm, 4 µm) with a gradient of acetonitrile/water (0.1% formic acid) achieves >99% purity. Retention time correlates with this compound’s hydrophobicity (logP ≈ 3.8).

Table 2: HPLC Conditions for this compound Purification

ParameterValue
ColumnGenesis C18
Mobile PhaseAcetonitrile/Water (+0.1% FA)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time12.3 minutes

Analytical Characterization

LC-MS/MS Identification

This compound’s identity is confirmed via LC-MS/MS (Shimadzu LC-20AD, AB Sciex 6500 QTrap):

  • Molecular Ion : [M+H]⁺ at m/z 507.12 (theoretical 507.11).

  • Fragmentation : Dominant ions at m/z 285.08 (benzamide cleavage) and 222.05 (trifluoromethylsulfonyl loss).

Elemental Analysis

Consistent with C₂₄H₂₁F₃N₂O₅S (Hodoodo Chemicals):

  • C : 56.91% (theoretical 56.91%).

  • H : 4.18% (theoretical 4.18%).

  • N : 5.53% (theoretical 5.53%).

Formulation and Stability

Solubility and Vehicle Preparation

This compound exhibits poor aqueous solubility (<0.1 mg/mL) but dissolves readily in DMSO (50 mg/mL). For in vivo studies, it is formulated in a vehicle containing:

  • DMSO : 7.6% (v/v).

  • NMP : 9.2% (v/v).

  • Kolliphor HS15 : 9.2% (v/v).

  • PEG400 : 9.2% (v/v).

  • PBS : 64.6% (v/v).

Quality Control and Validation

Method Detection Limits (MDLs)

Per EPA Method 1633 guidelines:

  • MDL : 0.5 ng/mL (aqueous matrices).

  • Quantitation Limit : 1.0 ng/mL (solid matrices).

Ion Suppression Checks

Matrix effects are mitigated using isotopically labeled internal standards (e.g., ¹³C-ML-290). Ion suppression is ≤14% in plasma extracts prepared via mixed-mode SPE .

化学反応の分析

科学研究の応用

ML290は、幅広い科学研究の応用範囲を持っています。

    化学: リラキシン受容体RXFP1とそのシグナル伝達経路を研究するためのツール化合物として使用されています。

    生物学: cAMP蓄積やp38MAPKリン酸化などの細胞プロセスを調節する役割について調査されています。

    医学: 急性心不全、線維症、その他の心血管疾患の治療における治療の可能性が探求されています。

    産業: リラキシン受容体を標的とする新薬開発における潜在的な応用

科学的研究の応用

Scientific Research Applications

  • Cardiovascular Diseases :
    • Heart Failure : Activation of RXFP1 by ML-290 has been associated with improved survival rates in acute heart failure models. Research indicates that this compound promotes beneficial actions on markers of fibrosis in human cardiac fibroblasts, indicating its potential for therapeutic use in heart failure management.
    • Vasodilation : Studies have demonstrated that this compound enhances cAMP and cGMP accumulation in vascular endothelial and smooth muscle cells, suggesting its role as a potent vasodilator.
  • Fibrosis :
    • Anti-fibrotic Effects : this compound has been shown to inhibit TGF-β1-induced phosphorylation of Smad2 and Smad3, crucial pathways in fibrosis development. It also promotes matrix metalloproteinase (MMP)-2 expression, which is involved in extracellular matrix remodeling.

Data Tables

The following tables summarize key findings from studies involving this compound:

Study Cell Type Effect Observed EC50 (nM) Mechanism
1Human Cardiac FibroblastsIncreased MMP-2 expression94Anti-fibrotic signaling
2Vascular Endothelial CellsEnhanced cAMP accumulation94Vasodilation
3Human Smooth Muscle CellsIncreased cGMP accumulation94Vasodilation

Case Study 1: Heart Failure Model

In a study involving mice with induced heart failure, administration of this compound resulted in significant improvements in cardiac function and reduced fibrosis markers compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing heart failure.

Case Study 2: Fibrosis Inhibition

A separate investigation focused on the effects of this compound on hepatic stellate cells (LX-2). The results indicated that this compound effectively inhibited TGF-β1-induced fibrogenesis, showcasing its potential application in liver fibrosis treatment.

作用機序

類似化合物の比較

ML290は、その高い安定性と長い半減期により、リラキシン受容体の他の低分子アゴニストとは異なります。類似の化合物には以下が含まれます。

類似化合物との比較

B7-33 (RXFP1 Agonist Peptide)

B7-33 is a peptide-based RXFP1 agonist under investigation for neuroprotective effects.

Parameter This compound B7-33
Type Small-molecule, allosteric agonist Peptide-based agonist
EC50 (RXFP1) 94 nM Not reported (preclinical studies)
Selectivity (RXFP1 vs. RXFP2) 16-fold (EC50 RXFP2 = 1.5 µM) Unknown
Species Specificity Active in humans, macaques, pigs, rabbits; inactive in mice/guinea pigs Tested in rodents
Therapeutic Potential Anti-fibrotic (liver, lung) Neuroprotection (stroke models)

Key Findings :

  • This compound’s small-molecule nature offers advantages in oral bioavailability and stability over peptide agonists like B7-33. However, B7-33 may have broader applicability in neurological disorders due to its peptide structure .

Other GPCR-Targeting Compounds

This compound was studied alongside GPCR-targeting compounds in a chemogenomic library screen. Notable comparators include:

Compound Target Biological Effect Comparison with this compound
JTC-801 Nociceptin receptor (OPRL1) Activates general and ER-autophagy This compound activates general autophagy only
BAY 60-6583 Adenosine A2b receptor (ADORA2B) General autophagy activation Similar to this compound’s autophagy effects but less selective
TC-G 1004 Adenosine A2a receptor (ADORA2A) General autophagy activation This compound has a clearer anti-fibrotic niche

Key Findings :

  • This compound uniquely combines RXFP1 agonism with anti-fibrotic gene regulation, whereas other GPCR modulators primarily influence autophagy pathways .

RXFP2 Agonists (e.g., ML-369)

Parameter This compound Hypothetical RXFP2 Agonist
Primary Target RXFP1 (EC50 = 94 nM) RXFP2 (EC50 ~100 nM)
Therapeutic Focus Fibrosis, organ repair Bone metabolism, reproductive health
Cross-Reactivity Low RXFP2 activity (EC50 = 1.5 µM) Likely low RXFP1 activity

Key Findings :

  • This compound’s selectivity for RXFP1 minimizes off-target effects on RXFP2, which is critical for fibrosis-specific applications .

In Vitro Studies

  • Anti-Fibrotic Effects : this compound (5 µM) upregulates MMP1 and PPARGC1A while downregulating COL1A1 in human hepatic stellate cells, confirming its anti-fibrotic mechanism .

In Vivo Studies

    生物活性

    Pharmacokinetics

    This compound has demonstrated high stability and a favorable pharmacokinetic profile in preclinical studies. It has a plasma half-life of approximately 8.56 hours in mice, indicating sustained activity without significant toxicity.

    Efficacy in Preclinical Models

    Research has shown that this compound exerts significant biological effects in various preclinical models:

    • Fibrosis Reduction : In studies involving mice treated with carbon tetrachloride, this compound significantly reduced collagen content and the expression of α-smooth muscle actin, markers associated with fibrosis.
    • Cell Viability and Cytotoxicity : The compound was tested for cytotoxicity using LX-2 cells (human hepatic stellate cells), showing no adverse effects at concentrations up to 5 µM over 72 hours.
    • Gene Expression Modulation : this compound increased the expression of matrix metalloproteinase 1 (MMP1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PPARGC1A), while decreasing collagen type I alpha 1 (COL1A1) expression.

    Comparative Efficacy

    The following table summarizes key findings related to the biological activity of this compound compared to other known relaxin receptor agonists:

    CompoundMechanismcAMP AccumulationcGMP AccumulationPotency (EC50)
    This compoundBiased allosteric agonistModerateHigh~6.0 µM
    H2 RelaxinOrthosteric agonistHighModerate~0.01 µM

    Note : EC50 values indicate the concentration required to achieve half-maximal effect, demonstrating that while this compound is less potent than H2 relaxin in cAMP accumulation, it exhibits superior activity in promoting cGMP production.

    Case Study: Cardiac Fibrosis

    In a study focusing on cardiac fibroblasts, this compound was shown to inhibit TGF-β1-induced Smad2 and Smad3 phosphorylation, key components in the fibrotic response. This suggests that this compound may have therapeutic potential in treating cardiac fibrosis by modulating signaling pathways associated with fibrosis development.

    Research Insights

    Recent investigations into the signaling pathways activated by this compound revealed that it preferentially couples RXFP1 to Gαs and GαoB proteins while showing weak coupling to Gαi3. This biased signaling profile is indicative of its potential as a therapeutic agent for conditions characterized by excessive fibrosis or vascular dysfunction.

    Q & A

    Basic Research Questions

    Q. What is the mechanism of action of ML-290, and how is its potency quantified?

    this compound is a first-in-class, biased allosteric agonist of the relaxin family peptide receptor 1 (RXFP1). Its potency is quantified by its EC50 value of 94 nM in RXFP1-transfected HEK293 cells via cAMP production assays . Unlike orthosteric agonists, this compound modulates receptor signaling through allosteric binding, leading to selective activation of anti-fibrotic genes (e.g., VEGF, MMP1) while suppressing pro-fibrotic markers like COL1A1 in human hepatic stellate cells .

    Q. How selective is this compound for RXFP1 compared to RXFP2?

    this compound exhibits >15-fold selectivity for RXFP1 (EC50 = 0.094 µM) over RXFP2 (EC50 = 1.5 µM), as demonstrated in cAMP assays. This specificity is critical for avoiding off-target effects in fibrosis-related studies .

    Q. What in vitro models are validated for studying this compound’s anti-fibrotic effects?

    Primary human hepatic stellate cells (HSCs) are the gold standard for assessing this compound’s anti-fibrotic activity. At 5 µM, this compound reduces COL1A1 expression by 40–60% while upregulating MMP1 and PPARGC1A, mimicking relaxin’s effects . THP-1 cells expressing human RXFP1 are also used to evaluate VEGF induction .

    Advanced Research Questions

    Q. How should researchers design in vivo experiments to evaluate this compound’s efficacy in fibrosis models?

    Use transgenic mice expressing human RXFP1, as this compound does not activate murine RXFP1. Administer this compound intraperitoneally at 37 mg/kg to assess carbon tetrachloride (CCl4)-induced liver fibrosis. Key endpoints include collagen deposition (via histology) and serum biomarkers (e.g., TIMP1, hyaluronic acid) . Include species-matched controls (e.g., macaque or rabbit models) to validate translational relevance .

    Q. How can contradictory data on this compound’s species-specific efficacy be resolved?

    this compound’s inactivity in guinea pig and mouse models stems from RXFP1 sequence divergence. To address contradictions:

    • Perform receptor homology modeling to identify critical residues (e.g., transmembrane domains) influencing this compound binding .
    • Validate findings using humanized RXFP1 knock-in models or primary cells from species with >90% receptor homology (e.g., macaque, pig) .

    Q. What methodologies are recommended for analyzing this compound’s role in GPCR-mediated autophagy?

    Screen autophagy flux using LC3B-II turnover assays in HEK293 cells. This compound activates general autophagy via RXFP1 but not ER-phagy, unlike other GPCR ligands (e.g., JTC-801). Combine TMT-based mass spectrometry with pathway enrichment analysis to identify differentially expressed autophagy-related proteins (e.g., ATG5, SQSTM1) .

    Q. How was this compound’s structure optimized during its development?

    this compound originated from a high-throughput screen of 350,000 compounds. Structure-activity relationship (SAR) studies focused on:

    • Enhancing potency: Introduction of trifluoromethyl groups improved EC50 from µM to nM range .
    • Reducing metabolic clearance: Methylation of the benzothiazole ring enhanced pharmacokinetics (e.g., t1/2 > 4 hours in mice) .

    Q. What experimental strategies validate this compound’s biased agonism at RXFP1?

    Compare signaling pathways activated by this compound vs. endogenous relaxin:

    • Measure cAMP production (Gαs pathway) and β-arrestin recruitment. This compound preferentially activates cAMP, with minimal β-arrestin engagement .
    • Use BRET-based biosensors to quantify real-time conformational changes in RXFP1 .

    Q. How should researchers address variability in this compound’s anti-fibrotic gene activation across cell types?

    Standardize cell culture conditions (e.g., serum starvation, TGF-β pre-treatment) to mimic fibrotic environments. Use single-cell RNA sequencing to identify subpopulations with differential responses to this compound .

    Q. What pharmacokinetic parameters are critical for translating this compound to preclinical studies?

    Focus on bioavailability (>80% in rodents) and brain penetration (low, due to high plasma protein binding). Monitor metabolites via LC-MS/MS to exclude off-target effects .

    Q. Methodological Guidelines

    • EC50 Determination : Use RXFP1-transfected HEK293 cells with a luciferase-based cAMP biosensor for high sensitivity .
    • Data Contradictions : Apply Bland-Altman analysis to compare interspecies efficacy and adjust models based on receptor homology .
    • Bias Factor Calculation : Quantify using the Black-Leff equation (ΔΔlog(τ/KA)) to compare pathway preferences .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。